Cas no 941983-33-1 (2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide)

2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzenesulfonamide
- 2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide
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- インチ: 1S/C20H24N2O5S/c1-14-7-9-18(27-3)19(12-14)28(24,25)21-15-8-10-17(26-2)16(13-15)22-11-5-4-6-20(22)23/h7-10,12-13,21H,4-6,11H2,1-3H3
- InChIKey: MYQMNWJBQSCWEC-UHFFFAOYSA-N
- SMILES: C1(S(NC2=CC=C(OC)C(N3CCCCC3=O)=C2)(=O)=O)=CC(C)=CC=C1OC
2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2784-1551-10mg |
2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide |
941983-33-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2784-1551-2mg |
2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide |
941983-33-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2784-1551-10μmol |
2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide |
941983-33-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2784-1551-1mg |
2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide |
941983-33-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2784-1551-4mg |
2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide |
941983-33-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2784-1551-75mg |
2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide |
941983-33-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2784-1551-2μmol |
2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide |
941983-33-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2784-1551-5mg |
2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide |
941983-33-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2784-1551-20mg |
2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide |
941983-33-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2784-1551-30mg |
2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide |
941983-33-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide 関連文献
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamideに関する追加情報
Introduction to 2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide (CAS No. 941983-33-1) and Its Emerging Applications in Chemical Biology
The compound 2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide (CAS No. 941983-33-1) represents a fascinating molecule in the realm of chemical biology, characterized by its intricate structural framework and significant pharmacological potential. This sulfonamide derivative, featuring multiple functional groups including methoxy and piperidine moieties, has garnered attention for its role in modulating biological pathways and its utility in drug discovery initiatives.
Structurally, the presence of two methoxy groups at the 2nd and 4th positions of the benzene ring, coupled with a sulfonamide moiety at the 1st position, enhances the compound's solubility and bioavailability. The introduction of a 2-oxopiperidinyl group at the 3rd position introduces a nitrogen-rich heterocycle, which is known to interact favorably with biological targets such as enzymes and receptors. This structural design not only imparts unique electronic properties but also facilitates selective binding to therapeutic targets.
In recent years, sulfonamide derivatives have been extensively explored for their antimicrobial, anti-inflammatory, and anticancer properties. The compound 2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide (CAS No. 941983-33-1) has been investigated for its potential in inhibiting key enzymes involved in cancer progression. Studies have demonstrated that this molecule can modulate the activity of target enzymes by competing with natural substrates or by inducing conformational changes in the enzyme active site.
One of the most compelling aspects of this compound is its ability to interact with protein kinases, which are critical mediators of cellular signaling pathways. By binding to these kinases, the sulfonamide derivative can disrupt aberrant signaling cascades that are often associated with diseases such as cancer. Preliminary studies have shown that 2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide (CAS No. 941983-33-1) exhibits potent inhibitory activity against several kinases, including those involved in cell proliferation and survival.
Furthermore, the compound's structural features have been leveraged to develop novel therapeutic strategies for infectious diseases. The methoxy and sulfonamide groups contribute to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Research has highlighted its efficacy against resistant strains of bacteria, making it a promising candidate for further development as an antimicrobial agent.
The piperidine ring in 2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide (CAS No. 941983-33-1) has been particularly noted for its role in enhancing binding affinity to biological targets. Piperidine derivatives are well-documented for their ability to improve pharmacokinetic properties, including oral bioavailability and metabolic stability. This feature makes the compound an attractive scaffold for drug optimization efforts aimed at improving therapeutic efficacy while minimizing side effects.
Recent advances in computational chemistry have enabled more sophisticated modeling of molecular interactions, allowing researchers to predict the binding modes of 2-methoxy-N-4-methoxy-3-(2 oxopiperidin - 1 - yl)phenyl - 5 - methylbenzene - 1 - sulfonamide (CAS No. 941983 - 33 - 1) with high precision. These studies have provided valuable insights into how modifications at specific positions within the molecule can enhance its binding affinity and selectivity for target proteins. Such computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the development of novel therapeutics.
The compound's potential extends beyond oncology and antimicrobial applications; it has also shown promise in modulating inflammatory responses by interacting with key inflammatory mediators such as cytokines and chemokines. By targeting these pathways, 2-methoxy-N - 4 - methoxy - 3 - (2 oxopiperidin - 1 - yl)phenyl - 5 methylbenzene - 1 sulfonamide (CAS No. 941983 - 33 - 1) may offer therapeutic benefits in conditions such as autoimmune disorders and chronic inflammation.
In conclusion, 2-methoxy-N - 4 methoxy - 3 (2 oxopiperidin 1 yl phenyl ) phenyl .5 methylbenzene .sulfonamide (CAS No. 941983 .33 .l) stands out as a versatile molecular entity with significant potential across multiple therapeutic areas. Its unique structural features enable interactions with diverse biological targets, making it a valuable asset in medicinal chemistry research. As our understanding of disease mechanisms continues to evolve, compounds like this are poised to play a crucial role in developing next-generation therapeutics that address unmet medical needs.
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